Methyl 2-chloro-4-methoxy-5-nitrobenzoate
Description
Methyl 2-chloro-4-methoxy-5-nitrobenzoate is a substituted benzoate ester characterized by a nitro group at position 5, a methoxy group at position 4, and a chlorine atom at position 2 on the aromatic ring.
Properties
IUPAC Name |
methyl 2-chloro-4-methoxy-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)5(9(12)16-2)3-7(8)11(13)14/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRKTHJHCFTDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-4-methoxy-5-nitrobenzoate can be synthesized through the esterification of 2-chloro-4-methoxy-5-nitrobenzoic acid. The esterification process typically involves the reaction of the acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with different functional groups.
Reduction: The major product is 2-chloro-4-methoxy-5-aminobenzoate.
Ester Hydrolysis: The product is 2-chloro-4-methoxy-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-chloro-4-methoxy-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of Methyl 2-chloro-4-methoxy-5-nitrobenzoate (Compound A) with key analogs, focusing on substituent effects and molecular properties:
Physicochemical and Functional Properties
- Molecular Weight and Solubility: Compounds with additional substituents (e.g., Methyl 5-chloro-2-[2-[[(4-nitrophenyl)methyl]amino]-2-oxoethoxy]benzoate, CAS 21456-13-3; MW 378.8) exhibit higher molecular weights and lower solubility in aqueous media due to increased hydrophobicity .
- Hydrogen Bonding: The methoxy group in Compound A contributes to hydrogen bond acceptor capacity, whereas the amino group in Methyl 4-amino-3-methoxy-5-nitrobenzoate adds a hydrogen bond donor, impacting interactions in supramolecular chemistry or drug-receptor binding .
Biological Activity
Methyl 2-chloro-4-methoxy-5-nitrobenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C9H8ClN O5
- Molecular Weight: Approximately 229.66 g/mol
The presence of a nitro group (–NO2), a chlorine atom (–Cl), and a methoxy group (–OCH3) on the benzoate framework plays a crucial role in its biological activity. These functional groups influence the compound's lipophilicity and reactivity, which are important for its interaction with biological targets.
This compound's mechanism of action involves several pathways:
- Reduction of Nitro Group: The nitro group can be reduced to form reactive intermediates that may interact with cellular components, potentially leading to cytotoxic effects.
- Interaction with Enzymes: The chlorine and methoxy substituents can enhance the compound's ability to penetrate biological membranes, allowing it to interact with various enzymes and receptors involved in biochemical pathways.
Antimicrobial Activity
Several studies have indicated that this compound exhibits significant antimicrobial properties:
- Antibacterial Properties: Preliminary studies have shown that derivatives of this compound possess antibacterial activity against both Gram-positive and Gram-negative bacterial strains. For instance, compounds similar to this compound have been screened for their effectiveness against common bacterial pathogens .
- Antifungal Activity: The nitro group is often associated with antifungal properties, suggesting that this compound may also inhibit fungal growth.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Name | Target Organism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Inhibitory effect observed |
| This compound | Escherichia coli | Moderate inhibitory effect |
| This compound | Candida albicans | Significant antifungal activity |
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. Some derivatives have shown cytotoxic effects on various cancer cell lines, indicating potential for further development as an anticancer agent .
Case Studies
-
Study on Antibacterial Activity:
A study evaluated the antibacterial efficacy of this compound derivatives against multidrug-resistant strains of bacteria. The results indicated that certain modifications to the compound enhanced its activity, making it a candidate for further development in antibiotic therapies . -
Evaluation of Anticancer Properties:
Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that specific concentrations led to significant apoptosis in cancer cells, suggesting a mechanism involving the induction of oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
